
methyl (E)-5-oxohex-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-5-oxohex-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexenoate chain with a keto group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (E)-5-oxohex-3-enoate can be synthesized through several methods. One common approach involves the esterification of (E)-5-oxohex-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetoacetate with methyl acrylate, followed by hydrolysis and decarboxylation to yield the desired ester. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-5-oxohex-3-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyhexenoates.
Substitution: Amides or other esters.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-5-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.
Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl (E)-5-oxohex-3-enoate depends on its chemical structure and the specific reactions it undergoes. In biological systems, the compound may interact with enzymes and receptors, leading to various physiological effects. The keto group and ester functionality allow it to participate in hydrogen bonding and other interactions with biomolecules, influencing its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Methyl (E)-5-oxohex-3-enoate can be compared with other similar compounds such as:
Methyl (E)-4-oxohex-2-enoate: Similar structure but with the keto group at the fourth position.
Ethyl (E)-5-oxohex-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (E)-5-oxohept-3-enoate: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for various applications.
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl (E)-5-oxohex-3-enoate |
InChI |
InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3-4H,5H2,1-2H3/b4-3+ |
InChI-Schlüssel |
TZCPYJIJVAGLQK-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=O)/C=C/CC(=O)OC |
Kanonische SMILES |
CC(=O)C=CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
![tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13030002.png)
![Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13030004.png)
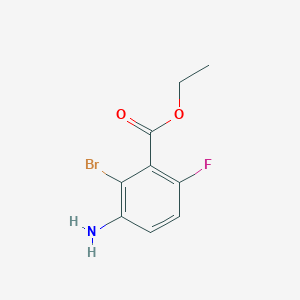
![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)
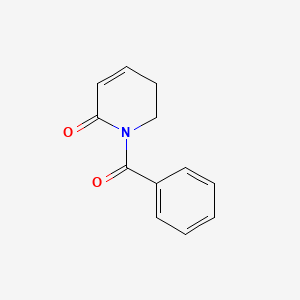
![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
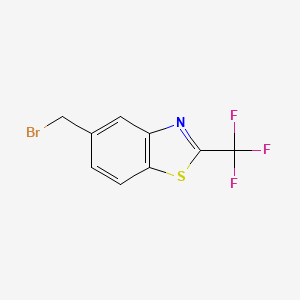
![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)

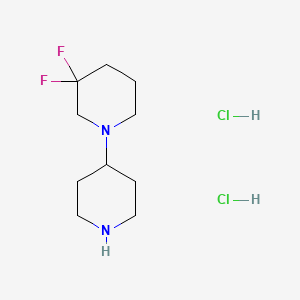
![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
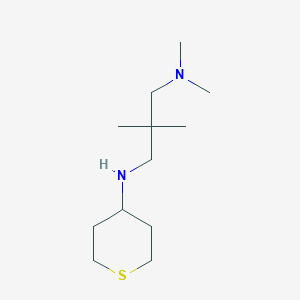
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)
